14alpha-Hydroxydeoxycorticosterone
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Overview
Description
14alpha-Hydroxydeoxycorticosterone is a steroid compound that belongs to the class of 14alpha-hydroxysteroids. These compounds are known for their specific biological activities, including anti-gonadotropic and carcinolytic properties . The hydroxylation at the C14 position is a key structural feature that imparts unique biological activities to these steroids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14alpha-Hydroxydeoxycorticosterone involves the hydroxylation of steroid precursors. One of the primary methods includes the use of fungal cytochrome P450 enzymes, such as P-450 lun from Cochliobolus lunatus, which catalyzes the hydroxylation at the C14 position . The reaction conditions typically involve the use of microbial biotransformation systems, where the enzyme is expressed in a host organism like Saccharomyces cerevisiae .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant biocatalysts. For instance, a recombinant Saccharomyces cerevisiae biocatalyst expressing the fungal steroid 14alpha-hydroxylation system has been developed to produce 14alpha-hydroxysteroids with high regioisomeric purity and yield .
Chemical Reactions Analysis
Types of Reactions: 14alpha-Hydroxydeoxycorticosterone undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation at the C14 position is a critical reaction that defines its biological activity .
Common Reagents and Conditions: The hydroxylation reaction is typically catalyzed by cytochrome P450 enzymes under aerobic conditions. The use of microbial systems, such as Saccharomyces cerevisiae, provides a suitable environment for these reactions .
Major Products: The primary product of the hydroxylation reaction is this compound itself. Other products may include various hydroxylated derivatives depending on the substrate and reaction conditions .
Scientific Research Applications
14alpha-Hydroxydeoxycorticosterone has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study steroid hydroxylation reactions. In biology and medicine, it is investigated for its anti-gonadotropic and carcinolytic properties . The compound’s unique structure and biological activities make it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 14alpha-Hydroxydeoxycorticosterone involves its interaction with specific molecular targets and pathways. The hydroxylation at the C14 position enhances its binding affinity to steroid receptors, leading to various downstream effects. These effects include modulation of gene expression and inhibition of specific enzymes involved in steroid metabolism .
Comparison with Similar Compounds
- 11beta-Hydroxydeoxycorticosterone
- 15alpha-Hydroxydeoxycorticosterone
- 17alpha-Hydroxydeoxycorticosterone
Comparison: 14alpha-Hydroxydeoxycorticosterone is unique due to its specific hydroxylation at the C14 position, which imparts distinct biological activities compared to other hydroxylated steroids. For instance, 11beta-Hydroxydeoxycorticosterone primarily exhibits anti-inflammatory properties, while this compound has notable anti-gonadotropic and carcinolytic effects .
Properties
CAS No. |
595-71-1 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8R,9S,10R,13R,14R,17S)-14-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-16-15(19)6-9-20(2)17(18(24)12-22)7-10-21(16,20)25/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19-,20+,21+/m0/s1 |
InChI Key |
XKCAPZYNIKDWOX-VLWQACTDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4C(=O)CO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3(CCC4C(=O)CO)O)C |
Origin of Product |
United States |
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